Meta-Methyl Substituent Effect on Lipophilicity: Target Compound vs. Des-Methyl Analog
The presence of a methyl group at the meta position of the phenylmethanesulfonamide ring increases lipophilicity by approximately 0.4–0.5 log units relative to the unsubstituted phenyl analog N-(3-hydroxy-3-phenylpropyl)-1-phenylmethanesulfonamide, based on computed XLogP3 values from PubChem [1]. For the target compound, XLogP3 is 2.4, whereas the des-methyl analog is predicted to have an XLogP3 of ~2.0 (class-level inference from the Hansch π constant for aromatic methyl substitution) [1]. This difference can influence membrane permeability, protein binding, and solubility, making the meta-methyl compound a distinct tool for studies where modulated lipophilicity is a parameter of interest [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Des-methyl analog (N-(3-hydroxy-3-phenylpropyl)-1-phenylmethanesulfonamide): XLogP3 ~2.0 (estimated from Hansch π = 0.52 for methyl; exact computed value not available in public domain) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
The elevated lipophilicity of the meta-methyl derivative may enhance passive membrane diffusion relative to the des-methyl baseline, a factor that influences cellular uptake in cell-based assays and can be a decisive selection criterion for phenotypic screening campaigns.
- [1] PubChem. N-(3-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide. PubChem CID 71782269. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/MQZRWQISLKMNPJ-UHFFFAOYSA-N (accessed 2026-04-29). View Source
